Ethyl 2-methylpropane-1-sulfonate
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Overview
Description
Ethyl 2-methylpropane-1-sulfonate is an organic compound with the molecular formula C6H14O3S. It is a sulfonic acid ester derived from 2-methylpropane-1-sulfonic acid and ethanol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 2-methylpropane-1-sulfonic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 2-methylpropane-1-sulfonic acid.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide, resulting in different chemical properties.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Ethyl 2-methylpropane-1-sulfonic acid
Reduction: Ethyl 2-methylpropane-1-sulfide
Substitution: Various substituted ethyl 2-methylpropane-1-sulfonates
Scientific Research Applications
Ethyl 2-methylpropane-1-sulfonate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms.
Industry: this compound is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-methylpropane-1-sulfonate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
Ethyl Methanesulfonate: A simpler sulfonic acid ester with different chemical properties.
Ethyl p-Toluenesulfonate: Another sulfonic acid ester with a different aromatic ring structure.
Ethyl Benzenesulfonate: Similar in structure but with a benzene ring instead of a methyl group.
Uniqueness: Ethyl 2-methylpropane-1-sulfonate is unique due to its branched structure, which influences its reactivity and applications compared to its linear counterparts.
Properties
IUPAC Name |
ethyl 2-methylpropane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-9-10(7,8)5-6(2)3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIPSQYOYMWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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